molecular formula C15H20ClNO4S B2937725 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzamide CAS No. 2310225-74-0

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2937725
CAS RN: 2310225-74-0
M. Wt: 345.84
InChI Key: NXPCOSSWZJGIPF-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C15H20ClNO4S and its molecular weight is 345.84. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research indicates that derivatives of 5-chloro-2-methoxybenzamide, through structural modifications, show promise as potent serotonin-3 (5-HT3) receptor antagonists. These compounds, by binding to the 5-HT3 receptor, could potentially serve as therapeutic agents for conditions mediated by this receptor, such as nausea and vomiting associated with chemotherapy and surgery (Kuroita et al., 1996).

Anticonvulsant Agents

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been designed and evaluated for their anticonvulsant properties. These compounds exhibit significant activity in models of epilepsy, suggesting their potential as novel antiepileptic drugs (Faizi et al., 2017).

Antimicrobial Activity

Compounds derived from 5-chloro-2-methoxybenzamide have shown moderate antimicrobial and antitumor activities. This includes derivatives isolated from marine endophytic fungi, which underscore the potential of these compounds in the development of new antimicrobial agents (Xia et al., 2011).

Structural Studies and Molecular Modeling

The absolute configuration and structural analysis of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been thoroughly studied. These investigations provide valuable insights into the molecular conformations and potential reactivity of these compounds, which is crucial for their application in medicinal chemistry (Galal et al., 2018).

Photocatalytic Degradation

The photocatalytic degradation of organic pollutants using titanium dioxide-loaded adsorbent supports has been explored. This research suggests the potential application of 5-chloro-2-methoxybenzamide derivatives in environmental remediation, particularly in the enhancement of the photocatalytic degradation of persistent organic compounds (Torimoto et al., 1996).

properties

IUPAC Name

5-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-20-13-3-2-11(16)8-12(13)14(19)17-9-15(21-6-5-18)4-7-22-10-15/h2-3,8,18H,4-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCOSSWZJGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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